Acetylcholinesterase (AChE) Inhibition: Moderate Potency with Potential Neurodegenerative Disease Relevance
In a vendor-reported enzyme inhibition assay, this compound inhibited AChE with an IC₅₀ of 8.5 µM, compared to donepezil at 10 µM in the same assay . While the absolute IC₅₀ value indicates moderate potency—roughly three orders of magnitude weaker than donepezil's clinical IC₅₀ (~0.01 µM in standardized assays)—the within-assay comparison suggests comparable activity under identical experimental conditions . This differentiates the compound from simpler 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, for which no AChE inhibition data are publicly available.
| Evidence Dimension | AChE Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.5 µM |
| Comparator Or Baseline | Donepezil: IC₅₀ = 10 µM (same assay); typical literature IC₅₀ ~0.01 µM |
| Quantified Difference | ~1.2-fold more potent vs. donepezil in same assay; ~850-fold less potent vs. literature donepezil values |
| Conditions | In vitro enzyme inhibition assay (vendor-reported; specific enzyme source, substrate, and incubation conditions not disclosed) |
Why This Matters
This data suggests the compound may serve as a moderate-affinity AChE probe, potentially useful for neurodegenerative disease research where complete AChE inhibition is not desired, though independent replication is essential.
